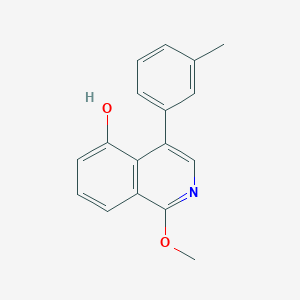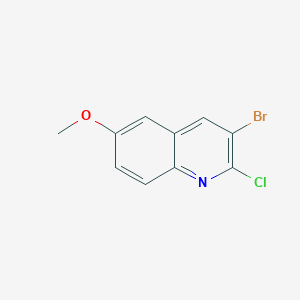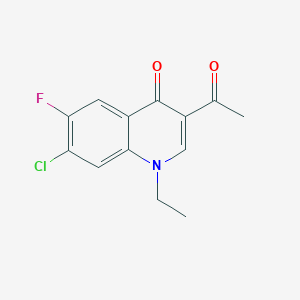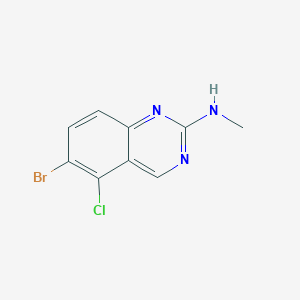![molecular formula C16H17NO3 B11853197 Methyl [(1R)-1-(naphthalen-2-yl)-3-oxobutyl]carbamate CAS No. 865086-38-0](/img/structure/B11853197.png)
Methyl [(1R)-1-(naphthalen-2-yl)-3-oxobutyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Methyl (1-(naphthalen-2-yl)-3-oxobutyl)carbamate is an organic compound characterized by its unique structure, which includes a naphthalene ring, a carbamate group, and a chiral center
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl (1-(naphthalen-2-yl)-3-oxobutyl)carbamate typically involves the reaction of naphthalene derivatives with carbamate precursors under specific conditions. One common method is the reaction of 2-naphthol with methyl isocyanate in the presence of a base, such as triethylamine, to form the desired carbamate compound. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl (1-(naphthalen-2-yl)-3-oxobutyl)carbamate may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Purification steps, including recrystallization and chromatography, are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
®-Methyl (1-(naphthalen-2-yl)-3-oxobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of naphthalene-based quinones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles like amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Naphthalene-based quinones.
Reduction: Alcohol derivatives.
Substitution: Carbamate derivatives with different substituents.
科学研究应用
®-Methyl (1-(naphthalen-2-yl)-3-oxobutyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of ®-Methyl (1-(naphthalen-2-yl)-3-oxobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it can modulate signaling pathways, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
Naphthalene derivatives: Compounds like 2-naphthol and 1-naphthylamine share structural similarities with ®-Methyl (1-(naphthalen-2-yl)-3-oxobutyl)carbamate.
Carbamates: Other carbamate compounds, such as methyl carbamate and ethyl carbamate, have similar functional groups.
Uniqueness
®-Methyl (1-(naphthalen-2-yl)-3-oxobutyl)carbamate is unique due to its chiral center and the combination of a naphthalene ring with a carbamate group
属性
CAS 编号 |
865086-38-0 |
|---|---|
分子式 |
C16H17NO3 |
分子量 |
271.31 g/mol |
IUPAC 名称 |
methyl N-[(1R)-1-naphthalen-2-yl-3-oxobutyl]carbamate |
InChI |
InChI=1S/C16H17NO3/c1-11(18)9-15(17-16(19)20-2)14-8-7-12-5-3-4-6-13(12)10-14/h3-8,10,15H,9H2,1-2H3,(H,17,19)/t15-/m1/s1 |
InChI 键 |
GJOOHLODKQKBCI-OAHLLOKOSA-N |
手性 SMILES |
CC(=O)C[C@H](C1=CC2=CC=CC=C2C=C1)NC(=O)OC |
规范 SMILES |
CC(=O)CC(C1=CC2=CC=CC=C2C=C1)NC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


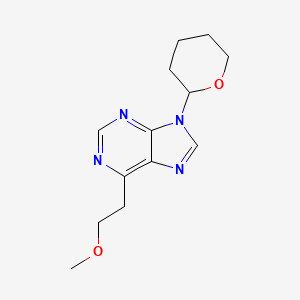
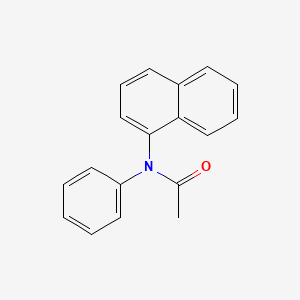
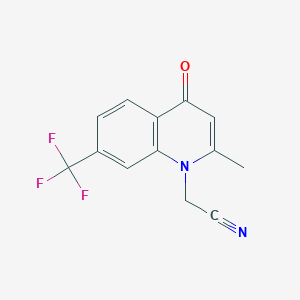
![3-Methyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B11853137.png)

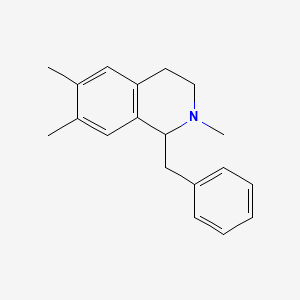
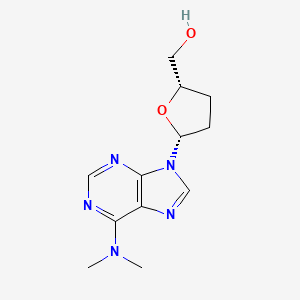
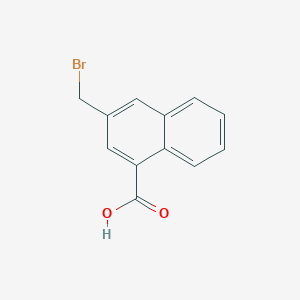
![2-Bromo-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11853173.png)

